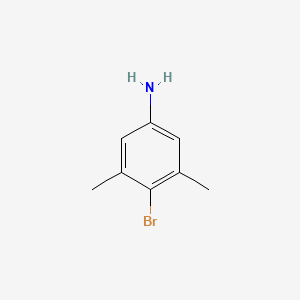

4-Bromo-3,5-dimethylaniline

Descripción

Contextualization of Brominated Anilines in Contemporary Organic Synthesis

Brominated anilines are a class of compounds that play a crucial role as precursors and building blocks in modern organic synthesis. The presence of a bromine atom on the aniline (B41778) ring provides a reactive site for a wide array of chemical transformations. scispace.com These transformations are particularly valuable in the construction of complex molecules with applications in medicinal chemistry and materials science.

The bromine atom can be readily substituted or can participate in various cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions. chemicalbook.com This versatility allows for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of novel organic compounds. For instance, brominated anilines are key intermediates in the synthesis of certain pharmaceuticals, agrochemicals, and dyes. ketonepharma.comketonepharma.comchemsky-cn.com

Significance of the 3,5-Dimethyl Substitution Pattern in Aromatic Amine Reactivity

The reactivity of an aromatic amine is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 4-bromo-3,5-dimethylaniline, the two methyl groups at the 3 and 5 positions exert a notable electronic and steric effect on the molecule's reactivity.

Methyl groups are electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. chemsky-cn.com However, the placement of these groups at the meta-positions to the amino group also sterically hinders the positions ortho to the amino group. This steric hindrance can direct incoming electrophiles to the remaining unsubstituted positions, thereby influencing the regioselectivity of reactions. The interplay between the electronic activation by the methyl and amino groups and the steric hindrance is a key factor that chemists exploit to control the outcome of synthetic transformations.

Furthermore, the 3,5-dimethyl substitution pattern can impact the physical properties of the resulting compounds, such as their solubility and crystallinity, which are important considerations in the development of new materials and pharmaceutical agents.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. One significant area of investigation is its use in the synthesis of biologically active molecules. For example, it has been utilized as a precursor in the development of enzyme inhibitors. Specifically, it has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism, which is a critical consideration in pharmacology.

Another research direction involves the application of this compound in materials science. It has been used in the synthesis of polyrotaxane crystals, which are of interest for their unique structural and dynamic properties. The compound also serves as a building block for creating vinyl derivatives used in the production of polymer membranes.

The synthesis of this compound itself has been a subject of study, with methods being optimized for improved yield and purity. A common synthetic route involves the bromination of 3,5-dimethylaniline (B87155) using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724). chemicalbook.comchemicalbook.com Researchers have explored different reaction conditions to enhance the efficiency and regioselectivity of this bromination. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 59557-90-3 sigmaaldrich.comalfa-chemistry.com |

| Molecular Formula | C₈H₁₀BrN nih.govchemicalbook.com |

| Molecular Weight | 200.08 g/mol nih.govchemicalbook.com |

| Melting Point | 73-74 °C |

| Boiling Point | 261 °C |

| Density | 1.4 g/cm³ |

| Appearance | Pale-yellow to yellow-brown solid pipharm.comaksci.com |

| Solubility | Soluble in organic solvents; low aqueous solubility. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBPXDJLNYCSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495578 | |

| Record name | 4-Bromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59557-90-3 | |

| Record name | 4-Bromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3,5 Dimethylaniline and Analogues

Direct Bromination Approaches

Direct bromination methods are common for synthesizing 4-bromo-3,5-dimethylaniline. These approaches introduce a bromine atom onto the aromatic ring of a 3,5-dimethylaniline (B87155) precursor, typically targeting the para-position due to the directing effects of the amino and methyl groups.

The direct bromination of 3,5-dimethylaniline is a primary route to obtaining the target compound. The electron-donating nature of the two methyl groups and the amino group activates the aromatic ring, facilitating electrophilic substitution. The bromine atom is selectively directed to the C4 position, which is para to the strongly activating amino group and ortho to the two methyl groups.

A widely employed method for the synthesis of this compound involves the use of N-Bromosuccinimide (NBS) as the brominating agent in acetonitrile (B52724) (MeCN) as a solvent. cdnsciencepub.com This approach is valued for its high regioselectivity and generally good yields. researchgate.net

The reaction is typically initiated by dissolving 3,5-dimethylaniline in acetonitrile and cooling the solution in an ice bath. chemicalbook.com A solution of NBS (1.0–1.25 equivalents) in acetonitrile is then added dropwise. The mixture is subsequently stirred at room temperature for an extended period, often between 12 to 18 hours, to ensure the reaction goes to completion. cdnsciencepub.comchemicalbook.com Following the reaction, the mixture is concentrated, and the final product is purified using silica (B1680970) gel chromatography. chemicalbook.com This method has been reported to produce yields ranging from 68.2% to 94%. cdnsciencepub.comchemicalbook.com The high selectivity for para-bromination is attributed to the directing effects of the electron-donating groups on the aniline (B41778) ring.

Table 1: Synthesis of this compound using NBS in Acetonitrile

| Parameter | Value/Condition | Source(s) |

| Starting Material | 3,5-Dimethylaniline | cdnsciencepub.comchemicalbook.com |

| Reagent | N-Bromosuccinimide (NBS) | cdnsciencepub.comchemicalbook.com |

| Solvent | Acetonitrile (MeCN) | cdnsciencepub.comchemicalbook.com |

| Temperature | 0 °C to Room Temperature | cdnsciencepub.comchemicalbook.com |

| Reaction Time | 12–18 hours | cdnsciencepub.comchemicalbook.com |

| Reported Yield | 68.2% - 94% | cdnsciencepub.comchemicalbook.com |

| Purification | Silica Gel Chromatography | chemicalbook.com |

Another effective method involves the direct bromination of 3,5-dimethylaniline using elemental bromine in dichloromethane (B109758) (DCM), with the addition of trifluoroacetic anhydride (B1165640) (TFAA). chemicalbook.com In this procedure, the highly reactive amino group of the aniline is first protected by reacting it with TFAA at 0°C. This in-situ formation of the corresponding trifluoroacetyl amide intermediate prevents overreaction and enhances the efficiency of the bromination by stabilizing the intermediate.

Following this activation step, a near-equimolar amount of bromine (approximately 0.97 equivalents) is slowly introduced to the reaction mixture, which is maintained at 0°C, and stirred for a very short duration, typically around 5 minutes. chemicalbook.com The reaction is then subjected to an aqueous work-up and drying to yield the crude product. chemicalbook.com This method is notable for its high efficiency and rapid reaction time, affording the desired this compound in yields as high as 96%. chemicalbook.com

Table 2: Synthesis of this compound using Br₂/TFAA in Dichloromethane

| Parameter | Value/Condition | Source(s) |

| Starting Material | 3,5-Dimethylaniline | chemicalbook.com |

| Reagents | Bromine (Br₂), Trifluoroacetic Anhydride (TFAA) | chemicalbook.com |

| Solvent | Dichloromethane (DCM) | chemicalbook.com |

| Temperature | 0 °C | chemicalbook.com |

| Reaction Time | ~5 minutes (post-activation) | chemicalbook.com |

| Reported Yield | 96% | chemicalbook.com |

| Key Feature | In-situ protection/activation of the amino group |

Bromination of 3,5-Dimethylaniline Precursors

Regioselective Bromination Strategies

To achieve high selectivity, particularly for the para-position, specialized brominating agents have been developed. These reagents offer mild reaction conditions and minimize the formation of unwanted poly-brominated byproducts.

The use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one is a well-established method for the regioselective monobromination of a wide range of aromatic amines, yielding 4-bromoanilines in high quantities. google.com This reagent is particularly advantageous as it often eliminates the need for protecting the amino group and generally produces yields exceeding 90%. researchgate.netresearchgate.net

The procedure involves adding the finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one to a solution of the aromatic amine in a solvent like dichloromethane at a reduced temperature (e.g., -10°C to 0°C). orgsyn.orgorgsyn.org The reaction is then allowed to warm to room temperature. orgsyn.org The by-product of this reaction is 2,4,6-tribromophenol, which can be easily removed by an alkaline wash during work-up. orgsyn.orgorgsyn.org This method's high regioselectivity for the para-position makes it a powerful tool in organic synthesis for producing specific bromo-isomers that might be difficult to obtain through other means. google.comresearchgate.net

Advanced Methylation Techniques for N,N-Dimethylated Bromoaniline Analogues

The synthesis of N,N-dimethylated analogues, such as N,N-dimethyl-4-bromo-3,5-dimethylaniline, requires subsequent methylation of the primary amine. Various techniques exist for the N,N-dimethylation of bromoanilines.

One approach involves the use of dimethyl carbonate in the presence of a zeolite catalyst at elevated temperatures (e.g., 150°C) in a sealed reactor, which has been shown to produce N,N-dimethyl-4-bromoaniline with an 85% yield. chemicalbook.com Other traditional methods include heating the bromoaniline with methylating agents like methyl chloride or dimethyl sulfate, followed by neutralization with a base such as sodium hydroxide. researchgate.net

More contemporary reductive amination procedures can also be employed. For instance, 4-bromoaniline (B143363) can be treated with paraformaldehyde and a reducing agent like sodium cyanoborohydride in a solvent such as tetrahydrofuran (B95107) or glacial acetic acid. researchgate.net This reaction, when heated, can effectively produce the N,N-dimethylated product. researchgate.net Another method mentioned in the literature for a similar substrate involves using trimethyl phosphate (B84403) as the methylating agent. orgsyn.org These techniques provide versatile pathways to access N,N-dimethylated bromoaniline analogues for further synthetic applications.

N,N-Dimethylation of 4-Bromoaniline via Reductive Amination with Paraformaldehyde and Sodium Cyanoborohydride

A documented procedure for the synthesis of 4-Bromo-N,N-dimethylaniline involves the reductive amination of 4-bromoaniline. orgsyn.org This method utilizes paraformaldehyde as the source of the methyl groups and sodium cyanoborohydride as the reducing agent. orgsyn.organu.edu.au

The reaction is typically carried out in a solvent such as tetrahydrofuran. orgsyn.org Glacial acetic acid is added to the reaction mixture, which is then heated. orgsyn.org The process involves the in-situ formation of an iminium ion from the reaction of the aniline with formaldehyde (B43269) (generated from paraformaldehyde), which is then reduced by sodium cyanoborohydride to yield the N,N-dimethylated product. mdma.chnbu.ac.in Sodium cyanoborohydride is a suitable reagent for this transformation as it is more selective in reducing imines and iminium ions compared to carbonyl compounds under specific pH conditions. mdma.ch

A specific experimental protocol involves charging a flask with 4-bromoaniline, sodium cyanoborohydride, and tetrahydrofuran. orgsyn.org After the addition of paraformaldehyde and glacial acetic acid, the mixture is heated for 24 hours to yield 4-Bromo-N,N-dimethylaniline. orgsyn.org

Table 1: Reagents for N,N-Dimethylation of 4-Bromoaniline orgsyn.org

| Reagent | Role |

| 4-Bromoaniline | Starting Material |

| Sodium Cyanoborohydride | Reducing Agent |

| Paraformaldehyde | Methyl Group Source |

| Tetrahydrofuran | Solvent |

| Glacial Acetic Acid | Catalyst |

Methylation Using Methyl Halides or Dialkyl Sulfates

The N-alkylation of anilines can be achieved using traditional alkylating agents like methyl halides (e.g., methyl iodide) and dialkyl sulfates (e.g., dimethyl sulfate). core.ac.uknih.gov However, these methods are often hampered by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. unive.it The high nucleophilicity of the amine nitrogen contributes to these competing side reactions. unive.it Furthermore, these reagents are known for their toxicity, posing environmental and safety concerns. core.ac.uknih.gov

Despite these drawbacks, these reagents are still used. For instance, the synthesis of O-methylisourea can be achieved by alkylating urea (B33335) with dimethyl sulfate. google.com The reaction of anilines with methyl iodide can be promoted by solid inorganic bases in solvents like DMF. nih.gov However, anilines with electron-withdrawing groups are generally less reactive towards alkyl halides. nih.gov

Table 2: Comparison of Traditional Methylating Agents

| Methylating Agent | Advantages | Disadvantages |

| Methyl Halides | Readily available | Toxic, lack of selectivity unive.itcore.ac.uk |

| Dialkyl Sulfates | Effective alkylating agents | Toxic, can lead to over-alkylation core.ac.ukgoogle.com |

Catalytic N-Methylation of Anilines with Dimethyl Carbonate Using Zeolite Catalysts

A more environmentally friendly and selective approach to the N-methylation of anilines involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of zeolite catalysts. unive.it This method offers high chemoselectivity towards mono-N-methylation, avoiding the O-methylation of other functional groups present on the aniline ring. core.ac.uknih.gov

Zeolites, such as NaY faujasite, have been shown to be effective catalysts for this transformation. core.ac.uknih.gov The reaction can be carried out under batch conditions in an autoclave at temperatures between 120-150 °C. unive.it The use of DMC, a non-toxic reagent, coupled with a recyclable solid catalyst like zeolite, makes this a greener synthetic route. unive.it

Research has demonstrated that this method is applicable to a range of anilines, including those deactivated by electron-withdrawing groups or sterically hindered anilines, with selectivities for mono-N-methyl derivatives often exceeding 90%. unive.it For instance, the reaction of functionalized anilines with DMC over NaY faujasite yields mono-N-methyl derivatives with selectivities up to 99% and isolated yields of 74-99%. core.ac.uknih.gov The zeolite catalyst activates the DMC, allowing the reaction to proceed at lower temperatures than typically required. core.ac.uknih.gov The reaction is believed to proceed through the formation of carbamate (B1207046) and N-methylcarbamate intermediates. unive.it

Table 3: Catalytic N-Methylation of Anilines with DMC and Zeolite unive.itcore.ac.uknih.gov

| Parameter | Details |

| Methylating Agent | Dimethyl Carbonate (DMC) |

| Catalyst | Zeolites (e.g., NaY faujasite, 13X zeolite) unive.itnih.gov |

| Temperature | 90-150 °C unive.itcore.ac.uknih.gov |

| Selectivity (Mono-N-methylation) | Up to 99% core.ac.uknih.gov |

| Isolated Yields | 74-99% core.ac.uknih.gov |

Chemical Reactivity and Advanced Derivative Synthesis of 4 Bromo 3,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions Post-Bromination

The benzene (B151609) ring of 4-bromo-3,5-dimethylaniline is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino (-NH₂) group and two moderately activating methyl (-CH₃) groups. The amino group is a powerful ortho, para-director, while the methyl groups also direct incoming electrophiles to their ortho and para positions.

In this specific molecule, the positions C2 and C6 are ortho to the amino group, and meta to the bromine atom. The C4 position is occupied by the bromine atom. The directing effects of the amino and methyl groups are synergistic and strongly favor substitution at the C2 and C6 positions. The bromine atom, a deactivating ortho, para-director, also directs towards these same positions, though its deactivating inductive effect is largely overcome by the powerful activating nature of the amino group. Consequently, electrophilic substitution on this compound is predicted to occur almost exclusively at the C2 and C6 positions, which are sterically and electronically equivalent.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), the reaction would be expected to yield 4-bromo-3,5-dimethyl-2-nitroaniline, and potentially the 2,6-dinitro derivative under more forcing conditions. However, the strong acidic medium can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This can complicate the reaction, potentially leading to a mixture of products or requiring protection of the amino group (e.g., through acylation) prior to substitution.

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling at the Bromine Site

The carbon-bromine bond in this compound is the primary site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. While classical nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich rings unless activated by strong electron-withdrawing groups, the development of palladium, nickel, and copper catalysts has enabled a vast range of transformations at the C-Br bond.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species (typically a boronic acid or ester) with an organohalide. For this compound, this reaction provides a direct route to biaryl compounds. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The electron-donating nature of the amino and methyl groups can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl bromides. researchgate.net However, a wide variety of catalyst systems with specialized phosphine (B1218219) ligands have been developed to efficiently couple such electron-rich substrates. nih.govlibretexts.org

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

| Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 3,5-Dimethyl-[1,1'-biphenyl]-4-amine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5%) | XPhos (6%) | K₂CO₃ | Dioxane | 110 | 4'-Methoxy-3,5-dimethyl-[1,1'-biphenyl]-4-amine |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ | DME/H₂O | 90 | 3,5-Dimethyl-4-(pyridin-3-yl)aniline |

This table presents representative conditions for Suzuki-Miyaura reactions based on established protocols for electron-rich bromoanilines.

Heck Reactions for Olefinic Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for vinylation. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov For a substrate like this compound, the reaction with alkenes such as acrylates, styrenes, or other vinyl compounds would yield the corresponding cinnamic acid derivatives or stilbenes. The stereochemical outcome of the reaction predominantly favors the trans isomer. organic-chemistry.org

| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

| Styrene | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | Et₃N | DMF | 120 | (E)-4-(3,5-Dimethyl-4-aminophenyl)styrene |

| Ethyl acrylate | Pd/C (5%) | - | NaOAc | DMA | 140 | (E)-Ethyl 3-(4-amino-3,5-dimethylphenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ (3%) | - | K₂CO₃ | NMP | 130 | (E)-4-(Oct-1-en-1-yl)-3,5-dimethylaniline |

This table presents representative conditions for Heck reactions based on established protocols for bromoaniline derivatives.

Sonogashira Couplings for Alkynyl Incorporations

To introduce an alkyne moiety, the Sonogashira coupling is the premier method, reacting the aryl bromide with a terminal alkyne. libretexts.org This reaction is unique in its use of a dual catalyst system, typically involving a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base which often serves as the solvent. organic-chemistry.orgmdpi.com This reaction allows for the synthesis of arylalkynes, which are valuable intermediates for more complex molecules and materials. nih.gov

| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N | Toluene | 80 | 4-(Phenylethynyl)-3,5-dimethylaniline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5%) | CuI (5%) | Diisopropylamine | THF | 60 | 4-((Trimethylsilyl)ethynyl)-3,5-dimethylaniline |

| 1-Heptyne | Pd(OAc)₂ (3%) | CuI (6%) | Piperidine | DMF | 90 | 4-(Hept-1-yn-1-yl)-3,5-dimethylaniline |

This table presents representative conditions for Sonogashira couplings based on standard protocols for aryl bromides.

Other Transition Metal-Catalyzed C-C Bond Formations

Beyond the "big three" cross-coupling reactions, other transition metal-catalyzed methods can be effectively applied to this compound.

Stille Coupling : This reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.org While highly effective and tolerant of many functional groups, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. organic-chemistry.org

Negishi Coupling : Involving an organozinc reagent, the Negishi coupling is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, sometimes allowing for milder reaction conditions. researchgate.netresearchgate.net

Ullmann Condensation : The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.org This typically requires high temperatures. Modern variations, often called Ullmann-type reactions, can be used for a wider range of C-C and C-heteroatom bond formations under somewhat milder conditions. nsf.govresearchgate.net

Transformations Involving the Aromatic Amino Group

The amino group of this compound is a key functional handle for a variety of chemical transformations.

Diazotization and Subsequent Reactions : The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). libretexts.org This diazonium salt is a versatile intermediate. It can be subjected to Sandmeyer reactions, where a copper(I) salt (CuCl, CuBr, CuCN) is used to replace the diazonium group with -Cl, -Br, or -CN, respectively. wikipedia.orgorganic-chemistry.org This provides a pathway to synthesize compounds that are not directly accessible through electrophilic substitution. For instance, converting the amino group to a cyano group would yield 4-bromo-2-cyano-1,3-dimethylbenzene. The diazonium group can also be replaced by other functionalities, such as -I (using KI), -F (via the Balz-Schiemann reaction), and -OH (by heating in water). libretexts.orgwikipedia.org

Acylation : The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide (e.g., N-(4-bromo-3,5-dimethylphenyl)acetamide). Acylation is often used as a protecting group strategy. The resulting amide is a less powerful activating group than the amine, which can be useful for controlling reactivity in subsequent electrophilic substitution reactions and preventing side reactions like over-oxidation.

Alkylation : Direct alkylation of the amino group with alkyl halides can be difficult to control and may lead to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination, reacting the aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for preparing secondary or tertiary amines.

Acylation Reactions to Form Amides

The amino group of this compound exhibits typical nucleophilic character and readily undergoes acylation reactions with various acylating agents to form stable amide derivatives. This reaction is not only crucial for the synthesis of a wide range of chemical intermediates but also serves as a protective strategy for the amino group during multi-step synthetic sequences. The presence of the electron-donating methyl groups on the aromatic ring enhances the nucleophilicity of the amino group, facilitating the acylation process.

Common acylating agents employed include acid chlorides, acid anhydrides, and esters. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

A notable example is the reaction of this compound with acetic anhydride (B1165640) or acetyl chloride to yield N-(4-bromo-3,5-dimethylphenyl)acetamide. This acetamide (B32628) derivative is a stable, crystalline solid and represents a key intermediate in various synthetic pathways. The reaction proceeds efficiently under mild conditions, often at room temperature or with gentle heating.

| Acylating Agent | Product | Reaction Conditions |

| Acetic Anhydride | N-(4-bromo-3,5-dimethylphenyl)acetamide | Room temperature or gentle heating, often with a base catalyst |

| Acetyl Chloride | N-(4-bromo-3,5-dimethylphenyl)acetamide | Typically in the presence of a non-nucleophilic base like pyridine |

| Benzoyl Chloride | N-(4-bromo-3,5-dimethylphenyl)benzamide | Schotten-Baumann conditions (aqueous base) or in an inert solvent with a tertiary amine |

The formation of amides from this compound is a fundamental transformation that allows for the introduction of a variety of functional groups, thereby expanding its synthetic utility.

Formation of Imines and Schiff Bases

This compound readily participates in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond (azomethine group) is characteristic of this transformation.

The reaction is typically catalyzed by an acid and often requires the removal of water to shift the equilibrium towards the product side. A variety of aldehydes and ketones, both aliphatic and aromatic, can be used to generate a diverse range of Schiff bases. The steric hindrance from the two methyl groups ortho to the bromine atom in this compound might influence the reaction kinetics but generally does not prevent the formation of the imine.

These Schiff bases are valuable intermediates in organic synthesis and can be used in the preparation of various heterocyclic compounds and as ligands in coordination chemistry. The stability of the resulting imine is influenced by the nature of the substituent on the carbonyl compound. Aromatic aldehydes, for instance, tend to form more stable and readily isolable Schiff bases due to conjugation.

| Carbonyl Compound | Product Type | General Reaction Conditions |

| Aromatic Aldehydes (e.g., Benzaldehyde) | N-Aryl imine (Schiff Base) | Acid catalysis (e.g., p-toluenesulfonic acid), azeotropic removal of water |

| Aliphatic Aldehydes | N-Aryl imine (Schiff Base) | Similar to aromatic aldehydes, may be less stable |

| Ketones | N-Aryl imine (Schiff Base) | Generally slower reaction than with aldehydes, may require more forcing conditions |

Diazotization and Subsequent Synthetic Manipulations

The primary aromatic amino group of this compound is a key functional handle for a variety of synthetic transformations initiated by diazotization. This reaction involves treating the aniline with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). The resulting product is a diazonium salt, specifically 4-bromo-3,5-dimethylbenzenediazonium chloride (or sulfate).

This diazonium salt is a versatile intermediate that can undergo a range of subsequent reactions, allowing for the replacement of the diazonium group with various other functionalities. These transformations are of great importance in the synthesis of a wide array of aromatic compounds.

Sandmeyer Reaction: The diazonium salt of this compound can be subjected to the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). This provides a route to 1,4-dibromo-2,6-dimethylbenzene, 1-bromo-4-chloro-2,6-dimethylbenzene, and 4-bromo-3,5-dimethylbenzonitrile.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to form the corresponding tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt, which upon heating, decomposes to yield 1-bromo-4-fluoro-2,6-dimethylbenzene.

Azo Coupling: The 4-bromo-3,5-dimethylbenzenediazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. This reaction leads to the formation of highly colored azo compounds, which are the basis of many synthetic dyes. The coupling typically occurs at the para-position of the activated aromatic ring.

| Reagent(s) | Product of Reaction with 4-bromo-3,5-dimethylbenzenediazonium salt | Reaction Type |

| CuCl / HCl | 1-Bromo-4-chloro-2,6-dimethylbenzene | Sandmeyer |

| CuBr / HBr | 1,4-Dibromo-2,6-dimethylbenzene | Sandmeyer |

| CuCN / KCN | 4-Bromo-3,5-dimethylbenzonitrile | Sandmeyer |

| HBF₄, heat | 1-Bromo-4-fluoro-2,6-dimethylbenzene | Schiemann |

| Phenol (B47542) (alkaline) | Azo dye | Azo Coupling |

| N,N-Dimethylaniline (acidic) | Azo dye | Azo Coupling |

Grignard Reagent Formation and Subsequent Organic Transformations

Preparation of Grignard Reagents from 4-Bromo-N,N-dimethylaniline

The formation of a Grignard reagent from an aryl halide is a cornerstone of organometallic chemistry, providing a powerful nucleophilic carbon source for the formation of new carbon-carbon bonds. In the context of triarylmethane dye synthesis, the Grignard reagent is readily prepared from 4-bromo-N,N-dimethylaniline. acs.orgresearchgate.net This reaction involves the treatment of 4-bromo-N,N-dimethylaniline with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). researchgate.net

The reaction is initiated by the addition of a small crystal of iodine, which helps to activate the magnesium surface. researchgate.net The mixture is then gently heated to reflux, during which the magnesium oxidatively inserts into the carbon-bromine bond, forming the Grignard reagent, (4-(dimethylamino)phenyl)magnesium bromide. researchgate.net The progress of the reaction is often indicated by a color change of the reaction mixture. researchgate.net It is crucial to maintain anhydrous conditions throughout the process, as Grignard reagents are highly reactive towards protic solvents like water.

Synthetic Pathways to Triarylmethane Dyes (e.g., Crystal Violet, Malachite Green)

The Grignard reagent derived from 4-bromo-N,N-dimethylaniline is a key intermediate in the synthesis of triarylmethane dyes such as Crystal Violet and Malachite Green. acs.orgresearchgate.net These syntheses exemplify the utility of Grignard reagents in constructing complex molecular architectures.

Synthesis of Crystal Violet:

To synthesize Crystal Violet, the prepared Grignard reagent is reacted with diethyl carbonate. acs.orgresearchgate.net In this reaction, two equivalents of the Grignard reagent add to the carbonyl carbon of the diethyl carbonate in a sequential manner. The initial addition results in the formation of an intermediate ketone, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. The subsequent acidic workup and hydrolysis lead to the formation of the triarylmethane dye, Crystal Violet. acs.orgresearchgate.net

Synthesis of Malachite Green:

The synthesis of Malachite Green follows a similar strategy, but instead of diethyl carbonate, methyl benzoate (B1203000) is used as the electrophile. researchgate.net The Grignard reagent adds to the carbonyl carbon of the methyl benzoate. A second equivalent of a different Grignard reagent, phenylmagnesium bromide (prepared from bromobenzene), is also involved in the reaction sequence, leading to the characteristic unsymmetrical structure of Malachite Green. An alternative approach involves the reaction of two equivalents of the Grignard reagent from 4-bromo-N,N-dimethylaniline with benzaldehyde, followed by oxidation. After acidic workup, the resulting leuco base is oxidized to form the final dye.

| Target Dye | Key Reagents |

| Crystal Violet | (4-(dimethylamino)phenyl)magnesium bromide, Diethyl carbonate |

| Malachite Green | (4-(dimethylamino)phenyl)magnesium bromide, Methyl benzoate (or Benzaldehyde) |

Synthesis of Heterocyclic and Complex Molecular Scaffolds

While this compound is a versatile intermediate for a range of chemical transformations, its application in the direct synthesis of complex heterocyclic scaffolds is not as extensively documented as for some other anilines. However, its inherent functionalities—a nucleophilic amino group and a reactive aryl bromide—provide potential for its use in the construction of various heterocyclic systems. The general strategies for synthesizing heterocycles from substituted anilines can be applied to this compound, suggesting its potential as a precursor for novel and substituted heterocyclic compounds.

Potential Synthesis of Benzimidazoles:

One of the most common applications of ortho-phenylenediamines is in the synthesis of benzimidazoles. While this compound is not an ortho-diamine, it could potentially be converted into one through a sequence of nitration, reduction, and de-bromination or functional group manipulation. More directly, substituted anilines can be used in reactions that form the benzimidazole (B57391) ring system. For instance, the Phillips condensation involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. Although not a direct application of this compound itself, it highlights a potential pathway if the aniline were to be further functionalized.

Potential Synthesis of Quinolines:

Several classic named reactions are employed for the synthesis of the quinoline (B57606) scaffold, many of which utilize anilines as starting materials. These include the Skraup, Doebner-von Miller, and Combes quinoline syntheses. In principle, this compound could serve as the aniline component in these reactions. For example, in a Skraup-type synthesis, the aniline would be reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent. The reaction would be expected to proceed via a Michael addition of the aniline to acrolein (formed in situ from glycerol), followed by cyclization and oxidation to yield a substituted quinoline. The substitution pattern on the resulting quinoline would be determined by the regioselectivity of the cyclization step.

While specific examples of these reactions with this compound are not readily found in the surveyed literature, the established methodologies for quinoline and benzimidazole synthesis from anilines provide a clear roadmap for the potential use of this compound in the generation of novel heterocyclic structures. The electronic and steric effects of the bromo and dimethyl substituents would likely play a significant role in the reactivity and regiochemical outcome of these cyclization reactions.

| Heterocyclic Scaffold | General Synthetic Strategy | Potential Role of this compound |

| Benzimidazole | Phillips Condensation | As a precursor to a substituted o-phenylenediamine |

| Quinoline | Skraup Synthesis | As the aniline component, reacting with glycerol and an oxidizing agent |

| Quinoline | Doebner-von Miller Synthesis | As the aniline component, reacting with α,β-unsaturated carbonyl compounds |

Derivatives Leading to Chromen-4-ones and Isoflavone (B191592) Frameworks (Analogous to Related Phenols)

The synthesis of chromen-4-one and isoflavone scaffolds, which are core structures in many biologically active flavonoids, often originates from phenolic precursors. While this compound is not a direct precursor, its conversion to the corresponding phenol, 4-bromo-3,5-dimethylphenol, via diazotization followed by hydrolysis, opens analogous synthetic pathways.

Once the phenolic analog is obtained, several established methods can be employed. A prevalent strategy for chromone (B188151) synthesis is the acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones, which are formed from the corresponding 2'-hydroxyacetophenones. ijrpc.com Another significant route is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) to form a flavonol, a type of chromone derivative. nbuv.gov.ua This reaction typically uses alkaline hydrogen peroxide.

For isoflavone synthesis, a common approach is the deoxybenzoin (B349326) route. bohrium.com This involves the Friedel-Crafts acylation of a phenol (like 4-bromo-3,5-dimethylphenol) with a substituted phenylacetic acid to form a deoxybenzoin intermediate. This intermediate can then be treated with a formylating agent, such as N,N'-dimethyl(chloromethylene)ammonium chloride, followed by acid-catalyzed cyclization to yield the isoflavone core. bohrium.com

Table 1: Representative Chromen-4-one and Isoflavone Structures via Analogous Phenol Synthesis This table is illustrative and shows potential structures derived from the corresponding phenol of this compound.

| Derivative Type | Structure | IUPAC Name |

|---|---|---|

| Chromen-4-one | 7-Bromo-6,8-dimethyl-4H-chromen-4-one | |

| Isoflavone | 7-Bromo-6,8-dimethyl-3-phenyl-4H-chromen-4-one |

Thiazole (B1198619) and Thiourea (B124793) Derivatives (Analogous to Related Pyrazoles)

The primary amine of this compound serves as a versatile functional group for the synthesis of various heterocyclic derivatives, including thioureas and thiazoles.

Thiourea Derivatives: The most direct method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. mdpi.comanalis.com.my Thus, treating this compound with an alkyl or aryl isothiocyanate (R-N=C=S) in a suitable solvent like dichloromethane (B109758) or ethanol (B145695) readily yields the corresponding 1-(4-bromo-3,5-dimethylphenyl)-3-substituted-thiourea. mdpi.com These reactions are often high-yielding and proceed under mild conditions. mdpi.com

Thiazole Derivatives: Thiazoles can be synthesized from thiourea precursors through the well-established Hantzsch thiazole synthesis. nih.govchemhelpasap.com This reaction involves the condensation of a thiourea with an α-haloketone. chemhelpasap.comorganic-chemistry.org In a typical procedure, the 1-(4-bromo-3,5-dimethylphenyl)thiourea (B8700444) derivative is reacted with a compound like 2-bromoacetophenone (B140003) in a solvent such as methanol, often under reflux or microwave irradiation, to induce cyclization and form the 2-aminothiazole (B372263) ring. nih.govchemhelpasap.com This methodology is analogous to syntheses starting from pyrazole-based thioureas, which also undergo cyclization to form thiazole derivatives. nih.gov

Table 2: Synthesis of Thiourea and Thiazole Derivatives from this compound

| Starting Material | Reagent(s) | Product Structure | Product Class |

|---|---|---|---|

| This compound | Phenyl isothiocyanate | Thiourea | |

| 1-(4-Bromo-3,5-dimethylphenyl)-3-phenylthiourea | 2-Bromoacetophenone | 2-Aminothiazole |

Design and Synthesis of Functionalized Benzamide (B126) Derivatives

The synthesis of functionalized benzamide derivatives from this compound is a straightforward application of standard amide bond formation chemistry. The nucleophilic amino group of the aniline readily reacts with activated carboxylic acid species.

A common and efficient method involves the acylation of this compound with a substituted benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. nanobioletters.com Alternatively, the aniline can be coupled directly with a functionalized benzoic acid using a peptide coupling agent. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, facilitating the nucleophilic attack by the aniline's amino group to form the amide bond. mdpi.com These methods allow for the introduction of a wide array of functional groups onto the benzoyl moiety, enabling the synthesis of diverse libraries of benzamide derivatives for various applications. nih.govresearchgate.net

Table 3: General Routes to Functionalized Benzamide Derivatives

| Method | Amine | Acylating Agent / Carboxylic Acid | Key Reagents | General Product |

|---|---|---|---|---|

| Acyl Chloride Method | This compound | 4-Nitrobenzoyl chloride | Pyridine or Triethylamine | N-(4-Bromo-3,5-dimethylphenyl)-4-nitrobenzamide |

| Coupling Agent Method | This compound | Pyrazine-2-carboxylic acid | DCC, DMAP | N-(4-Bromo-3,5-dimethylphenyl)pyrazine-2-carboxamide mdpi.com |

Incorporation into Advanced Multichromophoric Systems

The structure of this compound makes it a valuable building block for the construction of advanced multichromophoric systems. The key feature enabling this application is the bromine atom on the aromatic ring, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.gov

Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the site of the bromine atom. mdpi.comnih.gov This enables the covalent linking of the this compound unit to other chromophoric molecules, such as porphyrins, perylene (B46583) diimides, or other extended π-systems. For instance, in an analogous application, the related compound 4-bromo-2,6-dimethylaniline (B44771) has been used in the preparation of an ethynyl-functionalized perylene diimide multichromophore. sigmaaldrich.com Such reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable coupling partner (like an arylboronic acid for Suzuki reactions or a terminal alkyne for Sonogashira reactions), and a base. mdpi.comnih.gov This strategic incorporation allows for the tuning of the electronic and photophysical properties of the resulting macromolecule, which is crucial for applications in materials science, particularly for organic electronics and photonics.

Table 4: Utility of this compound in Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Application |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | Aryl-Aryl | Conjugated Polymers, Biaryl Synthesis mdpi.com |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Aryl-Alkynyl | Molecular Wires, Perylene Diimide Systems nih.govsigmaaldrich.com |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3,5 Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Due to the symmetry of 4-bromo-3,5-dimethylaniline, with a C₂ axis passing through the C1 (amino) and C4 (bromo) positions, its NMR spectra exhibit a simplified pattern of signals.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the molecule's symmetry results in three distinct signals. The two aromatic protons located at the C2 and C6 positions are chemically equivalent and thus appear as a single singlet. The six protons of the two equivalent methyl groups at C3 and C5 also produce a single, sharp singlet. The two protons of the primary amine group (-NH₂) typically appear as a broad singlet, though in this reported spectrum, it is a sharp singlet. cdnsciencepub.com

The detailed chemical shifts and assignments are presented below. cdnsciencepub.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (H-2, H-6) | 6.39 | Singlet (s) | 2H |

| Amine (-NH₂) | 3.55 | Singlet (s) | 2H |

| Methyl (-CH₃) | 2.30 | Singlet (s) | 6H |

| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz |

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The symmetry of this compound leads to the expectation of five distinct carbon signals, which is confirmed by experimental data. cdnsciencepub.com The signals correspond to the four types of aromatic carbons (C-NH₂, C-H, C-CH₃, and C-Br) and the carbon of the methyl groups.

The assignments for the carbon signals are detailed in the following table. cdnsciencepub.com

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 (C-NH₂) | 144.9 |

| C3, C5 (C-CH₃) | 138.7 |

| C2, C6 (C-H) | 115.8 |

| C4 (C-Br) | 115.0 |

| Methyl (-CH₃) | 23.7 |

| Solvent: CDCl₃, Spectrometer Frequency: 75 MHz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. Analysis of this compound is characterized by the distinct isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified a molecular ion peak at m/z 198.8, which corresponds to the nominal molecular weight of the compound. cdnsciencepub.com

While specific experimental ESI-MS data for this compound was not available in the searched literature, this soft ionization technique is expected to generate the protonated molecular ion, [M+H]⁺. Given the isotopic distribution of bromine, the spectrum would show a characteristic pair of peaks of nearly equal intensity at m/z values of approximately 201 and 203, corresponding to [C₈H₁₁⁷⁹BrN]⁺ and [C₈H₁₁⁸¹BrN]⁺, respectively.

Experimental HRMS data for the parent compound was not found in the reviewed literature. However, HRMS is crucial for confirming the elemental formula of a compound by providing a highly accurate mass measurement. The calculated monoisotopic mass of the protonated this compound, [C₈H₁₁BrN]⁺, is 200.0075 amu. An HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, thereby confirming the elemental composition of C₈H₁₀BrN.

| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Peaks (m/z) | Technique |

| [M]⁺ | 198.9997 | 199 / 201 | GC-MS |

| [M+H]⁺ | 200.0075 | 201 / 203 | ESI-MS (Expected) |

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy probe the bonding and electronic transitions within a molecule, respectively.

Specific experimental IR and UV-Vis spectra for this compound were not located in the searched scientific literature. However, the expected spectral features can be predicted based on its chemical structure.

Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

N-H Stretching: As a primary amine, two distinct bands are anticipated in the region of 3500–3300 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups should appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to produce an absorption band around 1600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600–1450 cm⁻¹ region correspond to the stretching vibrations of the benzene (B151609) ring.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically occurs in the 1350–1250 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected at lower frequencies, typically in the 600–500 cm⁻¹ region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of an aromatic amine like this compound is expected to display absorption bands arising from π → π* electronic transitions within the benzene ring. Typically, substituted benzenes show two main absorption bands: a strong primary band (E-band) below 220 nm and a weaker secondary band (B-band) with fine structure between 250 nm and 300 nm. The presence of the electron-donating amino group and methyl groups, along with the bromo substituent, would cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.

Infrared Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its constituent parts, including the amino group (N-H), methyl groups (C-H), the aromatic ring (C=C and C-H), and the carbon-bromine bond (C-Br).

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3400-3500 |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3300-3400 |

| C-H Aromatic Stretch | Aryl | 3000-3100 |

| C-H Aliphatic Stretch | Methyl (-CH₃) | 2850-2970 |

| C=C Aromatic Stretch | Aryl | 1500-1600 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590-1650 |

| C-N Stretch | Aromatic Amine | 1250-1360 |

Note: The values in this table are based on typical frequency ranges for the specified functional groups and vibrational modes.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules containing multiple bonds or atoms with lone pairs of electrons, known as chromophores, can absorb energy and promote an electron from a lower-energy to a higher-energy molecular orbital. libretexts.org

The chromophore in this compound is the substituted benzene ring. The aniline (B41778) structure gives rise to characteristic π → π* transitions associated with the aromatic system. libretexts.org The presence of the amino (-NH₂) and bromo (-Br) groups, which both possess lone pairs of electrons, allows for possible n → π* transitions as well. These substituents act as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the benzene chromophore. The amino group is a strong activating group that typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The bromine atom also influences the electronic transitions due to its electron-withdrawing inductive effect and electron-donating resonance effect. Studies on similar N,N-dimethylaniline derivatives show absorption spectra that are analyzed to understand reaction kinetics and electronic properties. rsc.org

Table 2: Expected Electronic Transitions for this compound

| Transition | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Substituted Benzene Ring | UV (200-400 nm) |

Note: Specific λmax values are dependent on the solvent and precise electronic environment.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular geometry, conformation, and intermolecular interactions.

Elucidation of Molecular Geometry and Conformation

The crystal structure of this compound has been determined, revealing two independent molecules in the asymmetric unit (Z' = 2). iucr.org Analysis of the geometric parameters shows that the bond lengths and angles are within normal ranges. iucr.orgnih.gov The C—Br bond length is reported to be in the range of 1.900 (4) to 1.910 (2) Å, indicating that the para-substituent has minimal influence on the geometry of the bromobenzene (B47551) core. iucr.org In the crystal structure of the related isomer 4-bromo-2,6-dimethylaniline (B44771), the bromine, nitrogen, and methyl carbon atoms are observed to lie in the plane of the benzene ring. nih.gov

Table 3: Selected Bond Lengths from Crystallographic Analysis

| Bond | Bond Length (Å) | Source |

|---|

Note: This table presents the range reported in the referenced study. Detailed bond lengths for all atoms are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1513708. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the crystal structure of this compound, the dominant interaction stabilizing the crystal packing is hydrogen bonding. iucr.org The primary amino group of each molecule acts as a hydrogen bond donor, forming intermolecular N—H···N hydrogen bonds with a neighboring molecule. iucr.orgnih.gov This specific interaction links the independent molecules together into a cohesive network. nih.gov

A study of its crystal structure explicitly notes the absence of other significant non-covalent interactions, such as π–π stacking, C—H⋯π, or C—Br⋯Br contacts. iucr.org The crystal packing is therefore primarily directed by the formation of the hydrogen bonding network.

Table 4: Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Source |

|---|

Note: Specific geometric parameters for the hydrogen bonds in this compound are available in the full crystallographic report (CCDC: 1513708). The table structure is based on analogous reported data. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromo 3,5 Dimethylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for predicting the molecular properties of chemical systems. Through DFT calculations, a comprehensive analysis of the geometric, electronic, and spectroscopic features of 4-bromo-3,5-dimethylaniline can be achieved, offering a microscopic view of its behavior.

Geometry Optimization and Electronic Structure Calculations

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Theoretical calculations, often employing the B3LYP functional with a suitable basis set, can predict bond lengths and angles. These theoretical predictions can then be compared with experimental data, for instance, from X-ray crystallography. For a series of bromoarenes, including this compound, DFT predictions using the B3LYP functional have been compared with crystallographically measured angles and torsions, providing validation for the computational models. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Compound, 4-Bromo-N,N-dimethylaniline

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.91 |

| C-N | 1.41 |

| C-C (aromatic) | 1.39 - 1.40 |

| ∠CCN | 120.5 |

| ∠CCBr | 119.8 |

Note: Data is for the structurally similar compound 4-Bromo-N,N-dimethylaniline and serves as an illustrative example. The B3LYP/6-311G(d,p) level of theory was used for these calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For the related compound 4-bromo-N,N-dimethylaniline, the HOMO-LUMO gap has been calculated to be approximately 5.025 eV. ambeed.com This relatively large energy gap suggests that the molecule possesses good stability. The HOMO is typically localized on the electron-rich aniline (B41778) ring, particularly the nitrogen atom, while the LUMO is distributed over the aromatic system. This distribution is indicative of the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for 4-Bromo-N,N-dimethylaniline

| Parameter | Energy (eV) |

| EHOMO | -5.78 |

| ELUMO | -0.76 |

| Energy Gap (ΔE) | 5.02 |

Note: Data is for the structurally similar compound 4-Bromo-N,N-dimethylaniline, calculated at the B3LYP/6-311G(d,p) level.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In this compound, the MEP map would be expected to show a region of high electron density around the nitrogen atom of the amino group, making it a likely site for protonation and electrophilic attack. The bromine atom, due to its electronegativity, would also influence the charge distribution. For the analogous 4-bromo-N,N-dimethylaniline, MEP analysis confirms that the negative potential is concentrated around the nitrogen atom, highlighting it as the primary site for electrophilic interaction. ambeed.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugative and resonance effects.

Prediction of Non-linear Optics (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are of great interest for applications in non-linear optics (NLO). Computational methods can predict these properties, offering a way to screen potential NLO materials. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

For 4-bromo-N,N-dimethylaniline, the dipole moment and first-order hyperpolarizability have been calculated using DFT. ambeed.com The presence of both electron-donating (dimethylamino) and electron-withdrawing (bromo) groups can lead to a significant intramolecular charge transfer, which is a prerequisite for a large NLO response. The calculated values for the related N,N-dimethylaniline derivative suggest that it has potential as an NLO material. A similar investigation for this compound would be necessary to fully assess its NLO properties.

Table 3: Calculated NLO Properties for 4-Bromo-N,N-dimethylaniline

| Property | Calculated Value |

| Dipole Moment (μ) | 2.85 D |

| First-order Hyperpolarizability (β) | 1.5 x 10-30 esu |

Note: Data is for the structurally similar compound 4-Bromo-N,N-dimethylaniline, calculated at the B3LYP/6-311G(d,p) level.

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to further analyze the reactivity of this compound. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO) : The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2) : The tendency to attract electrons.

Chemical Hardness (η = (I - A) / 2) : A measure of resistance to charge transfer.

Electrophilicity Index (ω = χ² / 2η) : A measure of the ability to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, the electrophilicity index can predict the propensity of a molecule to act as an electrophile in a reaction. Based on the HOMO-LUMO gap of the related 4-bromo-N,N-dimethylaniline, the calculated chemical hardness is relatively high, consistent with its stability. ambeed.com The electrophilicity index for this molecule suggests a moderate electrophilic character. A similar profile would be anticipated for this compound, with the methyl groups on the ring likely modulating these properties through their inductive and hyperconjugative effects.

Calculation of Ionization Potential, Electron Affinity, Chemical Hardness, and Electronegativity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine key electronic properties of molecules. tci-thaijo.orgtci-thaijo.org These descriptors help in understanding a molecule's reactivity. While specific, experimentally validated data for this compound is not extensively published, the theoretical framework allows for robust prediction.

Ionization Potential (IP): Represents the energy required to remove an electron from a molecule. A lower IP suggests the molecule is a better electron donor. For substituted anilines, electron-donating groups generally decrease the IP, while electron-withdrawing groups increase it. acs.org

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA indicates a greater ability to accept an electron.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. researchgate.net It is calculated from the ionization potential and electron affinity. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high chemical hardness, indicating lower reactivity. mdpi.com

Electronegativity (χ): Represents the power of a molecule to attract electrons. It is the average of the ionization potential and electron affinity.

Theoretical studies on analogous compounds, such as 4-bromo-N,N-dimethylaniline, utilize DFT methods to calculate these reactivity descriptors. tci-thaijo.orgtci-thaijo.org These calculations provide a basis for predicting the chemical behavior of this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. cdnsciencepub.comchemmethod.com

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the protein target and the ligand (e.g., this compound). researchgate.net

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the receptor in multiple conformations. researchgate.netchemmethod.com

Scoring and Analysis: The different poses are "scored" based on binding affinity or energy, with lower binding energy values typically indicating a more stable complex. chemmethod.com The resulting interactions, such as hydrogen bonds and π-π stacking, are then analyzed. cdnsciencepub.com

While specific molecular docking studies featuring this compound as the primary ligand are not prominent in the surveyed literature, research on similar bromoaniline and aniline derivatives shows their potential to interact with various biological targets, including enzymes like nicotinamide (B372718) phosphoribosyltransferase (Nampt) and protein kinases. researchgate.netcdnsciencepub.com For instance, docking studies on other aniline derivatives have successfully predicted their binding modes and affinities, which were later correlated with in vitro activity. cdnsciencepub.com

Table 2: Example Data from a Molecular Docking Study of Aniline Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Aniline Derivative A | Protein Kinase | -9.2 | PHE 193, LYS 54, ASP 112 |

| Aniline Derivative B | HSP90 | -8.5 | LEU 48, ASN 51, ALA 55 |

| Aniline Derivative C | DPP-IV | -8.8 | ARG 125, TYR 547, SER 630 |

This table is illustrative, based on typical findings for aniline derivatives against various protein targets, as specific data for this compound was not available in the searched results. researchgate.netchemmethod.com

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov It is measured in square angstroms (Ų) using ion mobility spectrometry (IMS). nih.gov CCS values are highly reproducible and can serve as a unique molecular fingerprint, aiding in the identification of unknown compounds in complex mixtures by adding a layer of confirmation to traditional mass spectrometry data. nih.govresearchgate.net

For compounds where experimental data is unavailable, CCS values can be predicted using computational models. auburn.edu These predictions are valuable for creating databases used in metabolomics and other "omics" fields. nih.gov For this compound, predicted CCS values have been calculated for various adducts.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.00694 | 134.0 |

| [M+Na]⁺ | 221.98888 | 146.7 |

| [M-H]⁻ | 197.99238 | 140.6 |

| [M+NH₄]⁺ | 217.03348 | 157.0 |

| [M+K]⁺ | 237.96282 | 135.3 |

| [M+H-H₂O]⁺ | 181.99692 | 134.2 |

| [M+HCOO]⁻ | 243.99786 | 156.5 |

Data sourced from the PubChemLite database. uni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. nih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its activity. srmist.edu.in

The development of a QSAR model typically involves:

Data Collection: Assembling a dataset of compounds with known activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation linking the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

QSAR studies are invaluable for predicting the activity of new, unsynthesized compounds, prioritizing candidates for synthesis, and understanding the molecular features that drive activity. nih.govsrmist.edu.in While a specific, dedicated QSAR model for this compound was not found in the reviewed literature, QSAR analyses have been successfully applied to related compounds, such as 4-(3-bromoanilino)-6,7-dimethoxyquinazoline derivatives, to model their inhibitory activity against receptor tyrosine kinases. nih.gov Such studies demonstrate that electronic descriptors are often critical in predicting the activity of bromoaniline-containing compounds. nih.gov

Table 4: Components of a Typical QSAR Model

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity or property to be predicted. | IC₅₀ (inhibitory concentration), LD₅₀ (lethal dose). nih.gov |

| Independent Variables (Descriptors) | Numerical values representing molecular properties. | Electronic (e.g., Hammett constants), Steric (e.g., Taft's constant), Hydrophobic (e.g., LogP). srmist.edu.in |

| Mathematical Model | The equation relating descriptors to the activity. | Activity = c₀ + c₁D₁ + c₂D₂ + ... (where D are descriptors and c are coefficients). |

| Validation Metrics | Statistics used to assess the model's quality. | R² (coefficient of determination), Q² (cross-validated R²). nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-N,N-dimethylaniline |

| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline |

| Aniline |

Advanced Applications in Chemical Sciences

Medicinal Chemistry and Pharmaceutical Research

In the realm of drug discovery and development, 4-Bromo-3,5-dimethylaniline serves as a crucial intermediate for creating biologically active molecules and as a scaffold for designing targeted therapeutic agents.

This compound is primarily utilized as an intermediate in organic synthesis. Its bromine and amino functional groups offer versatile reaction sites for constructing more complex molecular architectures. This characteristic is particularly valuable in the creation of active pharmaceutical ingredients (APIs). The compound's structure is a key component in the synthesis of various specialty chemicals and has been identified as a precursor in the development of enzyme inhibitors, highlighting its importance in pharmacological research myskinrecipes.com. Research trajectories for this compound are heavily focused on its utility as a synthetic intermediate for molecules with potential biological activity .

A significant application of this compound is in the development of targeted cancer therapies, specifically as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1). FGFRs are key regulators in cellular signaling, and their inhibition is a promising strategy in cancer treatment.

Researchers have designed and synthesized a series of novel benzamide (B126) derivatives as FGFR1 inhibitors, using a scaffold derived from 4-bromo-2-nitrobenzoic acid, a related bromo-aniline precursor. One of the most promising compounds from this series, designated C9, demonstrated significant inhibitory effects on five different non-small cell lung cancer (NSCLC) cell lines where FGFR1 was amplified. The compound induced apoptosis (programmed cell death) and inhibited the phosphorylation of FGFR1 in a dose-dependent manner. Molecular docking studies further revealed that compound C9 effectively binds to the FGFR1 protein. These findings underscore the potential of scaffolds related to brominated anilines in generating lead compounds for targeted cancer therapy.

| NSCLC Cell Line | IC₅₀ Value of Compound C9 (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

This compound has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2) . The Cytochrome P450 family of enzymes plays a central role in drug metabolism. The inhibition of specific CYP enzymes is a critical consideration in pharmacology to avoid drug-drug interactions and to understand the metabolic profile of new chemical entities. The identification of this compound as a CYP1A2 inhibitor indicates its potential use as a research tool for studying the function of this enzyme and as a structural motif to be considered when designing new drugs to control their metabolic pathways.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone in the treatment of HIV-1 by binding to and inhibiting the viral reverse transcriptase enzyme nih.govresearchgate.netnih.gov. The development of new NNRTIs is crucial to combat the emergence of drug-resistant viral strains. While direct synthesis from this compound is not prominently documented, its structural isomers are key building blocks in this area.

For instance, 4-bromo-2,6-dimethylaniline (B44771), a positional isomer, is used in the synthesis of novel bicyclic NNRTIs that are analogues of the approved drug Rilpivirine (RPV). In one synthetic route, 4-bromo-2,6-dimethylaniline is treated with a pyrimidine derivative, followed by alkylation and cyclization to create the core bicyclic structure of the inhibitor. This demonstrates the value of the bromo-dimethylaniline scaffold in generating potent NNRTIs, suggesting that derivatives from this compound could also be explored for this purpose.

Materials Science and Polymer Chemistry

The reactivity of this compound also lends itself to applications in materials science, particularly as a building block for specialized polymers.

Substituted anilines are important monomers in the synthesis of various polymers. While the direct use of this compound as a monomer for creating the backbones of common polymers like polyurethanes, polyesters, or polyamides is not extensively detailed in available literature, it serves as a building block for other polymeric materials. Research has shown its application in the synthesis of vinyl derivatives which are then used to produce polymer membranes .